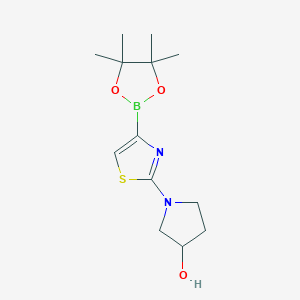![molecular formula C14H15ClN4O B11836752 N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11836752.png)
N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(4-chlorophényl)-3-méthyl-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide est un composé hétérocyclique qui a suscité l’intérêt de la communauté scientifique en raison de ses activités biologiques et pharmacologiques potentielles. Ce composé présente un noyau de pyrazolo[4,3-C]pyridine, connu pour ses diverses activités biologiques, ce qui en fait un échafaudage précieux en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(4-chlorophényl)-3-méthyl-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide implique généralement les étapes suivantes :
Formation du noyau de pyrazolo[4,3-C]pyridine : Cette étape est réalisée par cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, une méthode courante implique la réaction de la 4-chlorophénylhydrazine avec une dicétone ou un cétoester approprié en présence d’une base.
Introduction du groupe carboxamide : Le groupe carboxamide est introduit en faisant réagir l’intermédiaire avec un isocyanate approprié ou par amidation en utilisant des dérivés d’acides carboxyliques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela comprend l’utilisation de réacteurs à haut débit, de la chimie en flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N-(4-chlorophényl)-3-méthyl-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène, ce qui conduit à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe 4-chlorophényl, en utilisant des nucléophiles comme les amines ou les thiols.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d’aluminium dans l’éther.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d’oxydes ou de dérivés hydroxylés.
Réduction : Formation d’amines ou d’alcools réduits.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
La N-(4-chlorophényl)-3-méthyl-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide présente plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu’agent antituberculeux, montrant une activité contre Mycobacterium tuberculosis.
Études biologiques : Il est utilisé dans des études liées à ses propriétés anti-inflammatoires, antivirales et anticancéreuses.
Biologie chimique : Le composé sert de sonde pour étudier diverses voies biologiques et cibles moléculaires.
Applications industrielles : Il est étudié pour son utilisation potentielle dans la synthèse d’autres composés biologiquement actifs et comme intermédiaire dans la fabrication pharmaceutique.
Mécanisme D'action
Le mécanisme d’action de la N-(4-chlorophényl)-3-méthyl-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antituberculeuse est attribuée à sa capacité à inhiber la croissance de Mycobacterium tuberculosis en interférant avec des enzymes et des voies bactériennes essentielles . Le composé peut également exercer ses effets par la modulation des voies inflammatoires, l’inhibition de la réplication virale et l’induction de l’apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-chlorophényl)-1,3,4-oxadiazol-2-ylcarboxamide : Connu pour son activité antituberculeuse.
N-(4-chlorophényl)-pyrazine-2-carboxamide : Exhibe une activité antituberculeuse significative.
Dérivés de pyrrolo[3,4-c]pyridine : Connus pour leurs diverses activités biologiques, notamment les propriétés anti-inflammatoires et antidiabétiques.
Unicité
La N-(4-chlorophényl)-3-méthyl-4,5,6,7-tétrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide se distingue par son noyau unique de pyrazolo[4,3-C]pyridine, qui confère des activités biologiques distinctes et en fait un échafaudage précieux pour le développement de médicaments.
Propriétés
Formule moléculaire |
C14H15ClN4O |
|---|---|
Poids moléculaire |
290.75 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c1-9-12-8-16-7-6-13(12)19(18-9)14(20)17-11-4-2-10(15)3-5-11/h2-5,16H,6-8H2,1H3,(H,17,20) |
Clé InChI |
QVYHARPWQMXBQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)


![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)






